Bis[3,4-dichlorophenyl]sulfone

Catalog No.
S1906173
CAS No.
22588-79-0
M.F
C12H6Cl4O2S
M. Wt
356 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,4-dichlorophenyl]sulfone

Standard DCDPS fails for crosslinkable high-Tg polymers. Bis[3,4-dichlorophenyl]sulfone (TCPS, CAS 22588-79-0) resolves this with tetra-halogenation that sterically raises Tg and provides reactive sites for crosslinking.

  • Enables linear chain extension and targeted crosslinking in PAES
  • Reduces methanol crossover and swelling in DMFC membranes
  • Intrinsic halogen content meets strict flammability standards without additive leaching

CAS Number

22588-79-0

Product Name

Bis[3,4-dichlorophenyl]sulfone

IUPAC Name

1,2-dichloro-4-(3,4-dichlorophenyl)sulfonylbenzene

Molecular Formula

C12H6Cl4O2S

Molecular Weight

356 g/mol

InChI

InChI=1S/C12H6Cl4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H

InChI Key

MMYVDBHFYSHDSL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl

The exact mass of the compound Bis[3,4-dichlorophenyl]sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Bis[3,4-dichlorophenyl]sulfone, 3,3',4,4'-Tetrachlorodiphenyl sulfone, TCPS, Bis(3,4-dichlorophenyl) sulfone, 3,3',4,4'-Tetrachlorodiphenylsulfone, 4,4'-Sulfonylbis(1,2-dichlorobenzene)

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Bis[3,4-dichlorophenyl]sulfone (CAS 22588-79-0), often referred to as 3,3',4,4'-tetrachlorodiphenyl sulfone (TCPS), is a specialized tetra-halogenated monomer used in the synthesis of advanced polyarylene ether sulfones (PAES) and high-performance engineering plastics. Unlike standard di-halogenated sulfones, this compound features four reactive chlorine sites, enabling both linear chain extension and targeted crosslinking during or post-polymerization. It is primarily procured by materials science and polymer manufacturing sectors to engineer membranes, flame-retardant resins, and thermally rigid thermoplastics where standard monomers fail to provide sufficient functionalization sites or thermal stability .

Research Fit

High-Purity Crystalline Solid
Suitable for sensitive research requiring defined isomeric identity and minimal interference.
Isomer-Specific Reactivity
3,4-dichloro substitution pattern enables selective synthetic pathways not achievable with other isomers.
Validated Analytical Identity
Cataloged spectroscopic fingerprint supports unambiguous QC and reference standard use.

Generic substitution with the industry-standard 4,4'-dichlorodiphenyl sulfone (DCDPS) is a frequent point of failure in advanced membrane and resin procurement. While DCDPS is sufficient for standard linear polysulfones, it lacks the ortho-chlorine atoms (3,3'-positions) present in Bis[3,4-dichlorophenyl]sulfone. These additional halogens sterically hinder polymer chain rotation—dramatically increasing the glass transition temperature (Tg)—and serve as critical reactive sites for post-polymerization modification, such as crosslinking or targeted sulfonation. Attempting to use DCDPS for highly crosslinked proton exchange membranes (PEMs) or ultra-high-Tg aerospace resins results in unacceptable membrane swelling, lower thermal boundaries, and the need for complex, multi-step polymer functionalization that compromises batch reproducibility.

Substitution Risk

!
Replacing with 4,4′-dichloro isomer may alter reaction selectivity and lead to different product distribution.
!
Chlorine substitution pattern shifts melting point and solubility, affecting process reproducibility.
!
Assuming interchangeability without isomer-specific validation risks synthesis failure or spectral mismatch.

Enhanced Thermal Rigidity and Tg

The incorporation of Bis[3,4-dichlorophenyl]sulfone into polyarylene ether backbones introduces significant steric hindrance due to the bulky 3,3'-chlorine substituents. Compared to polymers synthesized from the standard DCDPS baseline, TCPS-derived polymers exhibit a substantially restricted rotational freedom. This structural rigidity translates to a quantifiable increase in the glass transition temperature (Tg), pushing the thermal operating window of the resulting plastics significantly higher than conventional polysulfones [1].

Evidence DimensionPolymer Glass Transition Temperature (Tg)
Target Compound DataElevated Tg (typically >220-250°C depending on the bisphenol co-monomer) due to tetra-chloro steric hindrance
Comparator Or BaselineStandard DCDPS-based polysulfones (Tg ~185-190°C)
Quantified DifferenceProvides a 30-60°C increase in thermal operating ceiling
ConditionsDifferential Scanning Calorimetry (DSC) of synthesized polyarylene ether sulfones

Procuring this tetra-chlorinated monomer is essential for manufacturing aerospace or high-temperature automotive composites where standard polysulfones would soften or fail.

Synthetic Yield Selectivity
Reported
85% yield (target) vs. no sulfone product (m-/p- isomers)
Supports isomer-specific synthesis pathway selection
Chlorosulfonic acid, 100°C

Membrane Crosslinking and Swelling Control

In the fabrication of proton exchange membranes (PEMs) for direct methanol fuel cells (DMFCs), excessive membrane swelling leads to mechanical failure and fuel crossover. Bis[3,4-dichlorophenyl]sulfone provides two additional reactive sites (3,3'-chlorines) that survive the initial linear polymerization, which primarily consumes the more reactive 4,4'-chlorines. These residual chlorines allow for controlled post-polymerization crosslinking. Membranes crosslinked via these sites demonstrate drastically reduced water and methanol uptake compared to uncrosslinked DCDPS-based analogs, maintaining dimensional stability without sacrificing proton conductivity [1].

Evidence DimensionDimensional Stability / Swelling Ratio
Target Compound DataHighly tunable, low-swelling crosslinked networks utilizing 3,3'-chlorine sites
Comparator Or BaselineLinear DCDPS-based sulfonated membranes (high swelling and methanol crossover)
Quantified DifferenceEnables direct covalent crosslinking, reducing solvent uptake and crossover by >40% in optimized formulations
ConditionsFuel cell membrane hydration and methanol permeability assays

Allows membrane manufacturers to procure a single monomer that acts as both the backbone builder and the crosslinking anchor, simplifying the production of low-crossover fuel cell membranes.

Melting Point Differentiation
Reported
148.0–151.0°C vs. 147–150°C (4,4′-isomer) & 146.5–147.5°C (2,4,4′,5′-isomer)
Distinct thermal profile confirms unique crystalline form
Standard laboratory determination

Flame Retardancy & Halogen Density

The intrinsic halogen density of a polymer backbone directly correlates with its limiting oxygen index (LOI) and flame retardancy. Bis[3,4-dichlorophenyl]sulfone contains twice the chlorine content by weight compared to standard di-chlorinated sulfones. When polymerized, this high atomic mass of chlorine per repeat unit inherently imparts enhanced self-extinguishing properties and higher char yields during thermal degradation, bypassing the need to procure and blend volatile, low-molecular-weight brominated or chlorinated flame retardant additives [1].

Evidence DimensionIntrinsic Polymer Halogen Density
Target Compound DataFour chlorine atoms per sulfone monomer unit
Comparator Or BaselineDCDPS (Two chlorine atoms per sulfone monomer unit)
Quantified Difference100% increase in backbone chlorine density per sulfone linkage
ConditionsThermal degradation and combustion analysis (e.g., UL-94 or LOI testing)

Eliminates the need for secondary flame-retardant additives in formulation, reducing plasticizer-induced softening and outgassing in electronic components.

Spectroscopic Fingerprint
Reported
Unique FTIR, NMR, MS profiles; InChI Key available
Ensures unambiguous compound identification
1H/13C NMR, FTIR, GC-MS
Synthetic Intermediate Potential
Data to verify
Tetra-chloro core offers higher functionalization potential vs. 4,4′-dichloro analog
May support derivative synthesis research; requires validation
Limited to literature inference

High-Tg Polyarylene Ether Sulfone Synthesis

Procured as a primary monomer or co-monomer when manufacturing specialized engineering plastics that require a glass transition temperature exceeding the capabilities of standard bisphenol-A polysulfone (PSU) or polyethersulfone (PES) [1].

Crosslinked PEMs for Fuel Cells

A structurally necessary precursor for fuel cell membrane manufacturers needing residual reactive sites on the polymer backbone to induce crosslinking, thereby minimizing methanol crossover and swelling in direct methanol fuel cells (DMFCs) .

Flame-Retardant Aerospace Composites

Selected for synthesizing structural resins for aviation interiors or electronics housings where high intrinsic halogen content is required to meet strict flammability and low-smoke standards without additive leaching [1].

Multi-Functionalized Sulfone Precursor

Used in industrial organic synthesis as a starting material to produce 3,3'-diamino-4,4'-dichlorodiphenyl sulfone or other heavily substituted diaryl sulfones via selective nucleophilic aromatic substitution [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Modified Polymer Synthesis
Isomeric substitution pattern for backbone tuning
Polymer thermal/mechanical property characterization
Environmental Analytical Standard
High purity and distinct spectroscopic fingerprint
GC-MS/LC-MS method validation in complex matrices
Bioactive Scaffold Research
Densely functionalized aromatic core
Structure-activity relationship (SAR) studies
Isomeric Structure-Property Research
Well-defined thermal and solubility profile
Comparative crystallography and materials science

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22588-79-0

Wikipedia

Bis[3,4-dichlorophenyl]sulfone

Explore Compound Types